molecular formula C18H21BN2O6S B15205460 (4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid

(4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid

Cat. No.: B15205460
M. Wt: 404.2 g/mol
InChI Key: KXZILUDIFLXJQG-UHFFFAOYSA-N
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Description

(4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid is a complex organic compound that features a boronic acid group attached to a phenyl ring, which is further connected to a tetrahydropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Chemistry

In chemistry, (4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid is used as a building block for synthesizing more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis .

Biology and Medicine

Its unique structure allows it to interact with biological targets, making it a candidate for designing inhibitors or modulators of specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in material science .

Mechanism of Action

The mechanism of action of (4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to modulate the activity of enzymes or receptors. The tetrahydropyrimidine moiety may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(5-((2-(Methacryloyloxy)ethoxy)carbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)boronic acid is unique due to its complex structure, which combines a boronic acid group with a methacryloyloxyethoxycarbonyl and tetrahydropyrimidine moiety.

Properties

Molecular Formula

C18H21BN2O6S

Molecular Weight

404.2 g/mol

IUPAC Name

[4-[6-methyl-5-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenyl]boronic acid

InChI

InChI=1S/C18H21BN2O6S/c1-10(2)16(22)26-8-9-27-17(23)14-11(3)20-18(28)21-15(14)12-4-6-13(7-5-12)19(24)25/h4-7,15,24-25H,1,8-9H2,2-3H3,(H2,20,21,28)

InChI Key

KXZILUDIFLXJQG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OCCOC(=O)C(=C)C)(O)O

Origin of Product

United States

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